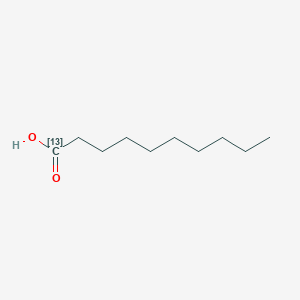

(113C)decanoic acid

Description

The exact mass of the compound Capric acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (113C)decanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (113C)decanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(113C)decanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVNFZFCNZKVNT-DETAZLGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480550 |

Source

|

| Record name | Capric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84600-66-8 |

Source

|

| Record name | Capric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84600-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (1-13C)Decanoic Acid

Topic: (1-13C)Decanoic Acid Chemical Properties Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Professionals

Physicochemical Characterization, Metabolic Tracing, and Synthetic Pathways

Executive Summary

(1-13C)Decanoic acid (Capric acid-1-13C) is a stable isotope-labeled medium-chain fatty acid (MCFA) utilized primarily as a metabolic probe for mitochondrial

Physicochemical Characterization

The substitution of

Table 1: Comparative Physicochemical Properties

| Property | Natural Decanoic Acid | (1-13C)Decanoic Acid |

| CAS Number | 334-48-5 | 84600-66-8 |

| Formula | ||

| Molecular Weight | 172.26 g/mol | 173.27 g/mol |

| Isotopic Purity | N/A (1.1% natural abundance) | |

| Physical State (25°C) | White Crystalline Solid | White Crystalline Solid |

| Melting Point | 31.4 °C | 30–32 °C |

| Boiling Point | 268.7 °C | 268–270 °C |

| Solubility | 0.15 g/L (Water); Soluble in EtOH, Ether | Identical |

| pKa | 4.90 | ~4.90 (Negligible shift) |

Analytical Signature & Detection

For researchers verifying synthesis or analyzing biological extracts, the C1 label provides a distinct spectroscopic handle.

Nuclear Magnetic Resonance (NMR)

The carbonyl carbon (C1) is the site of enrichment. In natural abundance samples, this signal is weak and requires long acquisition times. In (1-13C) enriched samples, it dominates the spectrum.

-

C-NMR Shift:

-

Coupling: The C1 signal will show coupling to the

-protons (

Mass Spectrometry (MS)

-

GC-MS (EI): The molecular ion

shifts from m/z 172 to 173 . -

Fragmentation: The McLafferty rearrangement characteristic of fatty acids will yield a labeled fragment if the charge is retained on the carboxyl-containing moiety.

-

IRMS (Isotope Ratio MS): Used for breath tests.[1] The readout is the

C (per mil) enrichment of expired CO

Metabolic Fate & Mechanistic Pathways

Understanding the specific fate of the C1 label is critical for interpreting oxidation data. Unlike [U-13C] tracers where all carbons release

Mitochondrial Entry & Beta-Oxidation

Decanoic acid enters the mitochondria largely independent of the CPT-1 shuttle, relying instead on diffusion or MCT transporters. Once inside, it is activated to Decanoyl-CoA.

-

Beta-Oxidation Cycle 1: Decanoyl-CoA (C10)

Octanoyl-CoA (C8) + [1-13C]Acetyl-CoA .-

Crucial Insight: The label is cleaved in the first turn of

-oxidation.

-

The "TCA Retention" Effect

The released [1-13C]Acetyl-CoA enters the Citric Acid Cycle (TCA).

-

Entry: [1-13C]Acetyl-CoA + Oxaloacetate

Citrate. The label is now at the C1 (carboxyl) position of the acetyl tail in Citrate. -

First Decarboxylation (Isocitrate

-

Second Decarboxylation (

-KG -

Result: The

C label is retained in Succinyl-CoA during the first pass. It is only released as -

Implication: When using (1-13C)decanoic acid for breath tests, the appearance of

CO

Pathway Visualization

The following diagram illustrates the synthesis and metabolic fate, highlighting the C1 label's path.

Caption: Synthesis via Grignard carboxylation and metabolic fate showing TCA cycle retention lag.

Experimental Protocols

Synthesis: Grignard Carboxylation with CO

This is the industry-standard method for C1 labeling, ensuring high isotopic purity and yield.

Reagents:

-

1-Bromononane (

) -

Magnesium turnings (activated)

-

CO

-

Anhydrous Diethyl Ether or THF

Workflow:

-

Activation: In a flame-dried 3-neck flask under N

, react Mg turnings with a catalytic amount of iodine and 10% of the 1-bromononane solution to initiate Grignard formation. -

Addition: Dropwise add the remaining bromide at a rate maintaining gentle reflux. Stir for 1 hour post-addition to ensure formation of Nonylmagnesium bromide (

). -

Carboxylation: Cool the solution to -20°C. Introduce

CO -

Quench & Hydrolysis: Pour the reaction mixture into ice-cold dilute HCl. The magnesium salt converts to the free acid.

-

Purification: Extract with ether, dry over MgSO

, and recrystallize from hexane/pentane.-

QC Check: Verify MP (30-32°C) and NMR (180 ppm peak).

-

Clinical Application: Breath Test Preparation

For gastric emptying or oxidation studies, the tracer must be delivered in a palatable, stable vehicle.

-

Dose Calculation: Standard dose is 100–200 mg of (1-13C)decanoic acid.

-

Vehicle Integration:

-

Sampling: Collect breath samples at baseline (t=0) and every 15 minutes for 4 hours. Analyze via IRMS.

Handling and Storage

-

Stability: Chemically stable at room temperature. Not hygroscopic.

-

Storage: Store at 2–8°C in a tightly sealed container to prevent contamination with environmental fatty acids.

-

Safety: Non-toxic in tracer quantities. Treat as a mild irritant (standard fatty acid precautions).

References

-

PubChem. (2024). Decanoic Acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

-

Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test. Gastroenterology. (Foundational protocol applicable to MCFA breath tests). Retrieved from [Link]

-

Modak, A. S. (2019). Stable Isotope Breath Tests in Clinical Medicine: A Review. Journal of Breath Research. Retrieved from [Link]

Sources

Defining the Standard: (1-13C)Decanoic Acid Isotopic Purity in Metabolic Tracing

Introduction: The Precision Imperative

In the high-stakes arena of metabolic flux analysis (MFA) and clinical diagnostics, (1-13C)decanoic acid is more than a reagent; it is a calibrated probe. As a medium-chain fatty acid (MCFA), it bypasses the carnitine transport system, entering mitochondria directly for rapid

However, the validity of any kinetic model derived from this tracer hinges on a single, often overlooked variable: Isotopic Purity .

A common misconception in drug development is treating "purity" as a singular metric. In reality, a bottle labeled "99% Pure" may be chemically pristine yet isotopically compromised, leading to catastrophic errors in calculated flux rates. This guide deconstructs the technical requirements for verifying (1-13C)decanoic acid, providing a self-validating framework for incoming quality control (QC) and experimental design.

The Physics of Purity: Chemical vs. Isotopic

To ensure data integrity, we must distinguish between three distinct purity metrics.

Chemical Purity[1]

-

Definition: The absence of homologous impurities (e.g., octanoic acid, dodecanoic acid) or solvent residues.

-

Impact: Low chemical purity alters the effective molar mass and concentration of the tracer, skewing the "Dose" variable in Percent Dose Recovered (PDR) calculations.

-

Standard:

via GC-FID.

Isotopic Enrichment (Atom % Excess)

-

Definition: The percentage of C1 atoms that are

C rather than -

Impact: If a tracer is only 95% enriched, 5% of the substrate is "invisible" to the mass spectrometer. In breath tests, this results in a linear underestimation of metabolic rate.

-

Standard:

atom %

Positional Purity (Regiospecificity)

-

Definition: Confirmation that the

C label is exclusively at the C1 (carboxyl) position. -

Risk: Synthetic scrambling can distribute the label to C2 or C10. During

-oxidation, a C1 label is released immediately as -

Validation:

C-NMR.

Analytical Validation Workflow

The following workflow describes a self-validating system for characterizing incoming tracer lots.

Visualization: The QC Decision Matrix

Figure 1: A hierarchical quality control workflow ensuring chemical, isotopic, and positional integrity before experimental use.

Experimental Protocol: GC-MS Determination of Isotopic Enrichment

This protocol uses Selected Ion Monitoring (SIM) to quantify the ratio of labeled (

Principle

Free fatty acids exhibit poor peak shape on GC. We must derivatize (1-13C)decanoic acid to its methyl ester (FAME) using Boron Trifluoride (

Reagents

-

(1-13C)Decanoic Acid standard (Target).

-

Unlabeled Decanoic Acid (Natural Abundance Control).

-

14%

in Methanol. -

Hexane (HPLC Grade).

Step-by-Step Methodology

-

Preparation: Dissolve 10 mg of sample in 1 mL Hexane.

-

Derivatization:

-

Add 200 µL of sample solution to a reaction vial.

-

Add 500 µL of 14%

-Methanol. -

Cap tightly and heat at 60°C for 10 minutes . (Note: Overheating may cause evaporation of short-chain esters).

-

-

Extraction:

-

GC-MS Analysis:

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Injection: Split mode (20:1) to prevent detector saturation.

-

Temp Program: 100°C (hold 2 min)

20°C/min -

MS Mode: SIM. Monitor

74 (McLafferty rearrangement ion) and Molecular Ion (-

Decanoic Acid Methyl Ester MW: 186.

-

Target Ions:

186 (Unlabeled),

-

-

Calculation (Mass Isotopomer Distribution)

Do not rely on simple peak area. You must correct for natural abundance (approx 1.1%

(Note: The 0.11 factor accounts for natural

Impact on Applications: The Cost of Impurity

Why does this rigorous validation matter? The downstream effects of using 95% pure tracer vs. 99% pure tracer are non-linear.

Breath Tests (Gastric Emptying)

In clinical breath tests, the metric is Cumulative Percent Dose Recovered (cPDR) .

-

The Pathway: Decanoic Acid

Mitochondria -

The Error: If the tracer contains unlabeled impurities, the mass spectrometer (IRMS) detects a lower

CO

Metabolic Flux Analysis (MFA)

In MFA, researchers model the flow of carbon through the Krebs cycle.

-

Scrambling Error: If the label is at C2 instead of C1, the

C enters the TCA cycle as the methyl group of Acetyl-CoA, not the carbonyl group. -

Consequence: The label will be retained in the cycle for multiple turns rather than being expired immediately. This creates "ghost fluxes" in the computational model, suggesting metabolic pathways that do not exist.

Visualization: Metabolic Fate of the C1 Label

Figure 2: The metabolic divergence. Pure C1 label is exhaled rapidly; positional impurities (C2) are retained in tissue metabolites.

Comparison of Analytical Techniques

| Technique | Parameter Measured | Sensitivity | Detection of Positional Impurity | Cost |

| GC-FID | Chemical Purity | High | No | Low |

| GC-MS (SIM) | Isotopic Enrichment (APE) | Very High | No (unless fragments analyzed) | Medium |

| GC-C-IRMS | Ultra High | No | High | |

| Regiospecificity | Low (requires mg amounts) | Yes (Definitive) | High |

Recommendation: For routine batch checking, GC-MS is sufficient. For validating a new supplier or synthesis route,

References

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Link

-

Braden, B. (2010). Methods and functions: Breath tests.[1] Best Practice & Research Clinical Gastroenterology. Link

-

European Pancreatic Club. (2021). European guideline on indications, performance and clinical impact of 13C-breath tests in adult and pediatric patients. Pancreatology. Link

-

BenchChem. (2025).[3] A Comparative Guide to GC-MS and LC-MS Methods for Decanoic Acid Analysis. Link

-

Meier-Augenstein, W. (2002).[4] Stable isotope analysis of fatty acids by gas chromatography-isotope ratio mass spectrometry. Analytica Chimica Acta. Link

Sources

An In-depth Technical Guide to the Metabolic Pathways of (1-13C)decanoic Acid

Introduction

Decanoic acid, a medium-chain fatty acid (MCFA) with a 10-carbon backbone, serves as a significant energy source and metabolic intermediate. The use of stable isotope-labeled molecules, particularly (1-13C)decanoic acid, has become an invaluable tool for researchers, scientists, and drug development professionals to meticulously trace its metabolic fate in vivo and in vitro. This guide provides a comprehensive technical overview of the metabolic pathways of (1-13C)decanoic acid, detailing its absorption, cellular uptake, catabolism, and the analytical methodologies employed to track its journey through the intricate network of cellular metabolism. By elucidating the precise routes of its breakdown and the subsequent incorporation of its labeled carbon into various downstream metabolites, we can gain profound insights into cellular energy homeostasis, identify potential enzymatic dysregulations in disease states, and evaluate the metabolic impact of novel therapeutic interventions.

Physicochemical Properties and Absorption of Decanoic Acid

Decanoic acid, like other MCFAs, possesses unique physicochemical properties that dictate its distinct absorption and transport mechanisms compared to long-chain fatty acids (LCFAs).[1] Its shorter chain length and greater water solubility allow for more rapid and direct absorption from the gastrointestinal tract.[2] Unlike LCFAs, which require incorporation into chylomicrons for transport through the lymphatic system, decanoic acid is primarily absorbed directly into the portal vein and transported to the liver bound to albumin.[2] This direct hepatic delivery leads to its rapid metabolism.

Major Metabolic Pathways of (1-13C)Decanoic Acid

Once inside the cell, (1-13C)decanoic acid is activated to its coenzyme A (CoA) derivative, (1-13C)decanoyl-CoA. This activation step is crucial for its subsequent catabolism through several key pathways:

Mitochondrial Beta-Oxidation: The Primary Catabolic Route

The principal pathway for the degradation of decanoyl-CoA is mitochondrial beta-oxidation. A key feature of MCFAs is their ability to enter the mitochondrial matrix independently of the carnitine shuttle system, which is obligatory for LCFAs.[3] This facilitates their rapid oxidation.

The beta-oxidation spiral involves a series of four enzymatic reactions that sequentially cleave two-carbon units from the acyl-CoA chain in the form of acetyl-CoA. Since the initial substrate is labeled at the C1 position, the first molecule of acetyl-CoA produced will be (1-13C)acetyl-CoA.

-

Step 1: Dehydrogenation by acyl-CoA dehydrogenase.

-

Step 2: Hydration by enoyl-CoA hydratase.

-

Step 3: Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

-

Step 4: Thiolytic Cleavage by beta-ketothiolase, releasing acetyl-CoA and a shortened acyl-CoA chain.

This cycle repeats until the entire decanoyl-CoA molecule is converted into five molecules of acetyl-CoA. The initial (1-13C)decanoyl-CoA will yield one molecule of (1-13C)acetyl-CoA in the first turn of the spiral. The remaining four acetyl-CoA molecules will be unlabeled.

Figure 1: Mitochondrial Beta-Oxidation of (1-13C)Decanoic Acid.

Peroxisomal Beta-Oxidation

While mitochondria are the primary site for beta-oxidation, peroxisomes also possess a beta-oxidation pathway. This pathway is particularly important for very-long-chain fatty acids, but it can also metabolize MCFAs. Peroxisomal beta-oxidation differs from the mitochondrial pathway in the first step, where a FAD-dependent acyl-CoA oxidase directly transfers electrons to oxygen, producing hydrogen peroxide (H2O2). The subsequent steps are similar, leading to the production of acetyl-CoA and a chain-shortened acyl-CoA. The acetyl-CoA and shortened acyl-CoAs are then transported to the mitochondria for further oxidation.

Omega (ω)-Oxidation: A Minor but Significant Pathway

Omega-oxidation is an alternative metabolic route that occurs in the endoplasmic reticulum. This pathway involves the hydroxylation of the terminal methyl group (ω-carbon) of the fatty acid, followed by its oxidation to a carboxylic acid, resulting in the formation of a dicarboxylic acid. For decanoic acid, this would be sebacic acid. This dicarboxylic acid can then undergo beta-oxidation from either end in the mitochondria. While generally a minor pathway, its activity can increase under conditions where mitochondrial beta-oxidation is impaired.

Metabolic Fate of (1-13C)Acetyl-CoA

The (1-13C)acetyl-CoA generated from the beta-oxidation of (1-13C)decanoic acid is a central metabolic intermediate that can enter several key pathways:

-

Tricarboxylic Acid (TCA) Cycle: The primary fate of acetyl-CoA under normal physiological conditions is its condensation with oxaloacetate to form citrate, initiating the TCA cycle. The 13C label from (1-13C)acetyl-CoA will be incorporated into the carbon backbone of the TCA cycle intermediates. By analyzing the isotopologue distribution in these intermediates, the activity of the TCA cycle and anaplerotic pathways can be quantified.[4][5] For example, in the first turn of the cycle, the label will appear at the C4 or C5 position of α-ketoglutarate.

-

Ketogenesis: In the liver, particularly during periods of fasting or on a ketogenic diet, a significant portion of acetyl-CoA is diverted towards the synthesis of ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone).[1][3] The use of (1-13C)decanoic acid allows for the tracing of the contribution of MCFAs to ketogenesis.

-

Fatty Acid Synthesis and Elongation: Acetyl-CoA is the fundamental building block for de novo fatty acid synthesis.[1][6] The (1-13C)acetyl-CoA can be incorporated into newly synthesized fatty acids, allowing for the quantification of fatty acid synthesis rates.

Experimental Workflows for Tracing (1-13C)Decanoic Acid Metabolism

The study of (1-13C)decanoic acid metabolism relies on sophisticated analytical techniques to detect and quantify the incorporation of the 13C label into various metabolites.

In Vivo and In Vitro Experimental Designs

-

In Vivo Studies: These typically involve the administration of (1-13C)decanoic acid to an organism, either orally or via infusion.[7] Blood, tissue, and breath samples are then collected over a time course to analyze the appearance of 13C-labeled metabolites.

-

In Vitro Studies: Cell cultures or isolated mitochondria are incubated with (1-13C)decanoic acid.[6][8] This allows for a more controlled investigation of specific cellular pathways and enzymatic activities.

Sources

- 1. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bsg.org.uk [bsg.org.uk]

- 3. Multisite Kinetic Modeling of 13C Metabolic MR Using [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

understanding medium-chain fatty acid oxidation with 13C tracers

Precision Tracking of Medium-Chain Fatty Acid Oxidation: A -Isotopomer Flux Analysis Guide

Executive Summary

This technical guide details the experimental and analytical framework for quantifying Medium-Chain Fatty Acid (MCFA) oxidation using

Mechanistic Principles & Tracer Logic

The MCFA Transport Advantage

The quantification of MCFA oxidation requires understanding its distinct entry mechanism. While LCFAs (e.g., Palmitate) require the carnitine shuttle for mitochondrial entry—a rate-limiting step regulated by Malonyl-CoA—MCFAs largely diffuse across the inner mitochondrial membrane (IMM) or utilize solute carriers (SLCs) independent of CPT-I, particularly in the liver. Once in the matrix, they are activated by Medium-Chain Acyl-CoA Synthetase (ACSM) rather than cytosolic synthases.

Tracer Selection Strategy

Selecting the correct isotopomer is critical for resolving specific metabolic fluxes.

| Tracer | Label Position | Metabolic Signature (Mass Shift) | Application |

| Uniform (All carbons) | Generates M+2 Acetyl-CoA exclusively. | Gold Standard for total flux. Maximizes signal-to-noise in TCA intermediates (Citrate M+2, Glutamate M+2). | |

| Carbon 1 (Carboxyl) | Generates M+1 Acetyl-CoA (50%) and unlabeled Acetyl-CoA (50%) during | Used for breath tests ( | |

| Even carbons | Generates M+1 Acetyl-CoA exclusively. | Specialized NMR applications to resolve C-C coupling patterns. |

Recommendation: Use

Visualization: MCFA Oxidation Pathway

The following diagram illustrates the unique transport and oxidation logic of

Caption: Pathway map showing [U-13C]Octanoate bypassing CPT-1 to generate M+2 Acetyl-CoA, labeling TCA intermediates.

Experimental Protocol: Cell Culture Flux Analysis

This protocol is designed for adherent mammalian cells (e.g., Hepatocytes, Myotubes) using GC-MS.

Phase 1: Tracer Conjugation (Critical)

Free fatty acids are toxic and insoluble. They must be conjugated to Fatty Acid-Free (FAF) BSA.

-

Stock Prep: Dissolve

Octanoate (sodium salt) in warm PBS to 50 mM. -

BSA Prep: Dissolve FAF-BSA in PBS to 1 mM (approx 6.6%).

-

Conjugation: Slowly add FA solution to BSA while stirring at 37°C to achieve a 4:1 molar ratio (FA:BSA).

-

Filter: Sterile filter (0.22

m). Store at -20°C.

Phase 2: Metabolic Labeling

-

Seeding: Plate cells to reach 70–80% confluence.

-

Wash: Wash cells 2x with warm PBS to remove serum lipids.

-

Pulse: Add media containing 100–200

M-

Note: Ensure media has physiological glucose (5 mM) to maintain anaplerosis, unless testing starvation.

-

-

Incubation: Incubate for 2 to 4 hours . (MCFA oxidation is rapid; long incubations lead to label scrambling).

Phase 3: Quenching & Extraction (Biphasic)

-

Quench: Rapidly aspirate media. Wash 1x with ice-cold saline (0.9% NaCl).

-

Lyse: Add 800

L cold Methanol:Water (80:20) (pre-chilled to -80°C). -

Scrape & Collect: Scrape cells; transfer to tube containing 500

L cold Chloroform containing internal standards (e.g., Norvaline). -

Vortex/Spin: Vortex 10 min at 4°C. Centrifuge 10,000 x g for 5 min.

-

Separation: Collect the upper aqueous phase (contains TCA intermediates) for GC-MS.

Phase 4: Derivatization (MOX-TBDMS Method)

To make TCA intermediates volatile for GC-MS:

-

Dry: Evaporate aqueous phase under

flow. -

Methoximation: Add 20

L Methoxyamine-HCl (2% in pyridine). Incubate 90 min at 30°C. (Protects keto groups). -

Silylation: Add 80

L MTBSTFA + 1% TBDMCS. Incubate 60 min at 60°C. -

Analysis: Inject 1

L into GC-MS (Splitless mode).

Analytical Workflow & Data Interpretation

Mass Isotopomer Distribution (MID)

The mass spectrometer measures the intensity of each isotopomer (

Key Calculation: Mass Fractional Enrichment (MFE)

Interpreting the Signal

-

Citrate M+2: Indicates condensation of one

Acetyl-CoA (from Octanoate) with unlabeled Oxaloacetate. This is your primary metric for MCFA oxidation flux. -

Citrate M+4: Indicates a second turn of the TCA cycle (M+2 OAA + M+2 Acetyl-CoA).

-

Glutamate M+2: Surrogate for

-Ketoglutarate. High enrichment confirms flux through isocitrate dehydrogenase.

Correcting for Natural Abundance

You must correct raw ion intensities for the natural presence of

Visualization: Experimental Workflow

Caption: End-to-end workflow from cell labeling to isotopomer analysis.

References

-

Alves, T. C., et al. (2015). "Integrated, Step-Wise Protocol for Mitochondrial Isolation and Flux Analysis." Nature Protocols.

-

Thevenet, J., et al. (2016). "Medium-chain fatty acids inhibit mitochondrial metabolism in astrocytes." Glia.

-

Buescher, J. M., et al. (2015).[3] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.

-

Schonfeld, P., & Wojtczak, L. (2016). "Short- and medium-chain fatty acids in energy metabolism: the cellular perspective." Journal of Lipid Research.

-

Metallo, C. M., et al. (2011). "Tracing metabolic flux with isotopes." Nature Methods.

Sources

- 1. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: (1-13C)Decanoic Acid as a Probe for Mitochondrial Function

This guide provides an in-depth technical analysis of (1-13C)decanoic acid as a precision probe for mitochondrial

Executive Summary

(1-13C)decanoic acid (Capric acid, C10:0) is a stable isotope-labeled medium-chain fatty acid (MCFA) used to interrogate mitochondrial fatty acid oxidation (FAO) flux. Unlike long-chain fatty acids (LCFAs) such as palmitate, decanoic acid largely bypasses the Carnitine Palmitoyltransferase 1 (CPT1) regulatory bottleneck, entering the mitochondrial matrix via diffusion or monocarboxylate transporters.

This unique transport mechanism makes (1-13C)decanoic acid the probe of choice for:

-

Isolating

-oxidation defects: Distinguishing between transport (CPT1/2) and enzymatic (MCAD/VLCAD) deficiencies. -

Quantifying MCAD activity: The 1-13C label is released as 1-13C-Acetyl-CoA in the first cycle of

-oxidation, providing an immediate readout of flux. -

In Vivo Breath Testing: Non-invasive assessment of hepatic mitochondrial function via

exhalation.

Mechanistic Basis & Label Fate[1]

Transport and Activation

Decanoic acid enters the cell and is activated to Decanoyl-CoA by medium-chain acyl-CoA synthetases (ACS) in the mitochondrial matrix or cytosol. Unlike LCFAs, Decanoyl-CoA does not require the carnitine shuttle for mitochondrial entry, making its oxidation insensitive to CPT1 inhibitors (e.g., Etomoxir) in most contexts.

The 1-13C Labeling Strategy

The specificity of the 1-13C label (carboxyl carbon) is critical for data interpretation.

-

Structure:

- -Oxidation Cycle 1: The enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) initiates the cleavage of the first two carbons.

-

Result: The 1-13C label is released immediately as 1-13C-Acetyl-CoA . The remaining chain (Octanoyl-CoA) is unlabeled.

-

Signal Amplification: Because the label is released in the very first turn, signal detection (via NMR, MS, or Breath) is rapid and directly proportional to the rate of MCAD-mediated entry into

-oxidation.

Downstream Metabolic Fate

The generated 1-13C-Acetyl-CoA enters the TCA cycle:

-

Condensation: 1-13C-Acetyl-CoA + Oxaloacetate

5-13C-Citrate . -

Oxidation: 5-13C-Citrate

-

Decarboxylation (Breath Test): As the TCA cycle spins, the label is eventually released as

.

Pathway Visualization

The following diagram illustrates the differential processing of the 1-13C label compared to the unlabeled carbon chain.

Caption: Pathway map showing the immediate release of the 1-13C label as Acetyl-CoA during the first turn of MCAD-mediated

Applications in Research & Drug Development

Diagnosis of Fatty Acid Oxidation Disorders (FAODs)

By comparing the oxidation rate of (1-13C)decanoate vs. (1-13C)palmitate :

-

Normal Decanoate / Low Palmitate: Suggests CPT1/CPT2 deficiency or Translocase defect.

-

Low Decanoate / Low Palmitate: Suggests MCAD deficiency or electron transfer flavoprotein (ETF) defect.

Metabolic Flux Analysis (MFA)

In drug screening, (1-13C)decanoate is used to assess mitochondrial toxicity. A drop in 1-13C-Acetyl-CoA enrichment (measured via downstream glutamate labeling) indicates inhibition of

Experimental Protocols

In Vivo: The Breath Test

This protocol measures hepatic mitochondrial function non-invasively.[1]

Reagents:

-

Sodium (1-13C)decanoate (99% enrichment).

-

Vehicle: Water or nutritional drink (ensure low natural abundance of 13C).

Workflow:

-

Preparation: Fast subject (human or animal model) for 8–12 hours to deplete glycogen and switch metabolism to lipid oxidation.

-

Baseline Sampling: Collect breath samples (

, -

Dosing: Administer 5–10 mg/kg (1-13C)decanoate orally.

-

Collection: Collect breath samples into Exetainers at 15-minute intervals for 120–180 minutes.

-

Analysis: Measure

enrichment using Isotope Ratio Mass Spectrometry (IRMS).

Data Processing Table:

| Parameter | Calculation | Interpretation |

| DOB (Delta Over Baseline) | Instantaneous enrichment. | |

| PDR (Percent Dose Recovered) | Rate of oxidation (%/hour). | |

| cPDR (Cumulative PDR) | Total substrate oxidized. Low cPDR indicates MCAD deficiency or liver dysfunction. |

In Vitro: Metabolic Tracing (Cell Culture)

This protocol tracks the label into intracellular metabolites.

Reagents:

-

(1-13C)decanoic acid conjugated to BSA (Fatty Acid Free).

-

Culture Media: Glucose-free or low-glucose (to force FAO).

Workflow:

-

Conjugation: Complex (1-13C)decanoate with BSA (molar ratio 4:1) to ensure solubility and physiological delivery.

-

Pulse: Incubate cells with 100–200

M labeled complex for 2–4 hours. -

Quench & Extract: Rapidly wash with ice-cold saline; extract metabolites using cold methanol/water/chloroform.

-

Derivatization: Derivatize samples (e.g., MOX-TBDMS) for GC-MS analysis.

-

Analysis: Monitor Mass Isotopomer Distributions (MIDs).

-

Target: Glutamate (Fragment m/z [M-57]).

-

Expectation: Enrichment at M+1 (single 13C incorporation) indicates active

-oxidation flux entering the TCA cycle.

-

Scientific Integrity & Validation (E-E-A-T)

Controls and Causality

-

Etomoxir Control: To validate the CPT-independence of the probe, treat a parallel group with Etomoxir (CPT1 inhibitor). (1-13C)Decanoate oxidation should remain largely unaffected , whereas (1-13C)Palmitate oxidation should be abolished.

-

Unlabeled Decanoate: Run a "cold" standard to define retention times and fragmentation patterns without isotope interference.

Pitfalls

-

Chain Elongation: A minor fraction of decanoate may be elongated to dodecanoic acid rather than oxidized. This is negligible in high-flux tissues (liver/heart) but relevant in adipocytes.

-

Background Dilution: The 1-13C label produces only one labeled Acetyl-CoA per molecule. The subsequent four Acetyl-CoAs are unlabeled. This results in significant isotopic dilution compared to U-13C tracers. Ensure MS sensitivity is sufficient.

References

-

Modrix, L. et al. (2021). A 13C breath test for in vivo determination of the metabolic flux in medium-chain acyl-coenzyme A dehydrogenase deficiency. University of Hamburg.

-

Knoblach, G. et al. (1988).[2] Determination of the oxidation rate of medium-chain triglycerides in newborn infants with the 13C trioctanoin breath test. Monatsschrift Kinderheilkunde.

-

Jones, P.J. et al. (2000). Differential oxidation of individual dietary fatty acids in humans. American Journal of Clinical Nutrition.

-

Bastin, J. et al. (2016). The pleiotropic effects of decanoic acid treatment on mitochondrial function in fibroblasts from patients with complex I deficient Leigh syndrome. Journal of Inherited Metabolic Disease.

-

Miele, L. et al. (2003).[3] 13C-octanoate breath test in non-alcoholic steatohepatitis. European Journal of Clinical Investigation.

Sources

Precision Metabolic Tracing: A Technical Guide to Stable Isotope Analysis in Drug Development

[1]

Executive Summary

Metabolic reprogramming is a hallmark of disease states ranging from oncology to immunology. Static snapshots of metabolite abundance (steady-state metabolomics) often fail to reveal the underlying kinetics of these changes. Stable Isotope Tracing transforms this landscape by introducing heavy isotopes (

This guide provides a rigorous, protocol-driven framework for implementing stable isotope tracing in a drug discovery context. It moves beyond basic theory to address experimental causality, tracer selection strategy, and self-validating data integrity.

Part 1: Fundamentals of Isotope Tracing

The Core Concept: Flux vs. Abundance

A high concentration of a metabolite does not imply high pathway activity; it may instead indicate a pathway blockage. Isotope tracing resolves this by measuring the Mass Isotopomer Distribution (MID) .[2][3]

-

Isotopologues: Molecules differing only in their isotopic composition (e.g., M+0, M+1, M+2).[3]

-

Mass Distribution Vector (MDV): The fractional abundance of each isotopologue normalized to the total pool.

The "Trustworthiness" Pillar: Natural Abundance Correction

Before any biological interpretation, raw MS data must be corrected for the natural prevalence of heavy isotopes (e.g.,

-

Why it matters: A molecule with 20 carbons has a ~20% chance of containing a natural

C atom, appearing as M+1 even without a tracer. -

Protocol Requirement: Always run an unlabeled control sample to establish the baseline natural abundance background for your specific matrix and instrument.

Part 2: Strategic Tracer Selection

Choosing the wrong tracer yields inconclusive data. The choice depends on the specific metabolic node you wish to interrogate.[1][4]

Table 1: Tracer Selection Matrix

| Tracer | Primary Application | Mechanistic Insight |

| [U- | Global Metabolism | Tracks carbon flow into Glycolysis, TCA Cycle, PPP, and Nucleotide synthesis. The "standard" starting point. |

| [1,2- | PPP vs. Glycolysis | Distinguishes oxidative Pentose Phosphate Pathway (loss of C1) from Glycolysis (retention of C1/C2). |

| [U- | Anaplerosis / TCA | Essential for cancer metabolism.[1][5] Tracks glutamine entry into TCA cycle (anaplerosis) and reductive carboxylation. |

| [1- | Reductive Carboxylation | The C1 label is lost as CO |

| BCAA Catabolism | Dual-labeling allows simultaneous tracking of nitrogen fate (transamination) and carbon skeleton oxidation. |

Part 3: Experimental Protocol (The Self-Validating System)

This protocol is designed for adherent cancer cell lines using [U-

Phase 1: Experimental Design & Media Prep

Causality: Standard FBS contains undefined levels of glucose and amino acids, which will dilute your tracer and skew enrichment calculations.[5]

-

Step 1: Use Dialyzed FBS (dFBS) or defined serum replacements to remove endogenous unlabeled metabolites.

-

Step 2: Prepare "Labeling Media" using glucose-free DMEM/RPMI, reconstituting with [U-

C

Phase 2: The Labeling Period

Steady-State vs. Kinetic:

-

Isotopic Steady State (12–24h): For determining pathway contribution (e.g., "What % of Citrate comes from Glucose?").

-

Kinetic Flux (0–60 min): For determining absolute turnover rates. Requires multiple time points.

Phase 3: Quenching & Extraction (Critical Step)

The Trap: Metabolism turns over in seconds. Slow quenching alters the observed metabolic state (e.g., ATP hydrolysis).

-

Step 1 (Wash): Rapidly wash cells with ice-cold PBS (4°C) to remove extracellular tracer. Do this in <10 seconds.

-

Step 2 (Quench): Immediately add -80°C 80% Methanol / 20% Water .

-

Why: Methanol denatures enzymes instantly (stopping metabolism) and extracts polar metabolites. The water component ensures solubility of polar compounds.

-

-

Step 3 (Scrape & Collect): Scrape cells on dry ice. Transfer to tubes.

-

Step 4 (Phase Separation): Vortex, freeze-thaw (liquid N

), and centrifuge at 4°C (15,000 x g). Collect supernatant.

Visualization: Experimental Workflow

Caption: End-to-end workflow for stable isotope tracing. Note the bifurcation at step 5 depending on the analytical platform (GC vs LC).

Part 4: Analytical Platforms & Data Processing[6]

GC-MS vs. LC-MS[7]

-

GC-MS: The historical gold standard for central carbon metabolism (TCA, Glycolysis). Requires derivatization (e.g., MOX-TBDMS) to make metabolites volatile. Excellent isomer separation.

-

LC-MS (HILIC): Preferred for polar metabolites (nucleotides, cofactors like NADPH) that are heat-labile. No derivatization required.

Data Analysis Pipeline

-

Peak Integration: Extract ion intensities for all isotopologues (M+0 to M+n).

-

Natural Abundance Correction: Use algorithms like IsoCor or AccuCor [1].[2]

-

Enrichment Calculation: Calculate Atom Percent Excess (APE) or Mole Percent Enrichment (MPE) .

Part 5: Mapping Carbon Fate (Pathway Logic)

Understanding how carbon atoms transition through the network is vital for interpreting the data. Below is a logic map of [U-

Visualization: Carbon Atom Transitions

Caption: Carbon transition map for [U-13C] Glucose. Glucose (6C) splits to Pyruvate (3C). Pyruvate enters TCA via PDH to form Citrate (M+2).

References

-

Su, X., et al. (2017). AccuCor: A computational platform for natural abundance correction of high-resolution mass spectrometry data. Analytical Chemistry . [Link][6][7][8]

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell . [Link]

-

Metallo, C. M., et al. (2012).[6] Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering . [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology . [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

The Stable Isotope Paradox: A Technical Guide to 13C Handling and Integrity

Executive Summary: The "Silent" Risk

In the realm of drug development and metabolic flux analysis (MFA), Carbon-13 (

This guide moves beyond standard Material Safety Data Sheet (MSDS) protocols—which treat labeled compounds identical to their unlabeled parents—to establish a Data Integrity Safety Standard .

Part 1: The Isotopic Integrity Framework

The Dilution Threat

The safety of your data relies on maintaining isotopic enrichment.[1] A standard laboratory environment is a "ocean" of natural abundance carbon (

The Causality of Failure:

Introducing even microgram quantities of natural abundance glucose into a 99% enriched

Quantitative Comparison: Stable vs. Radio

| Feature | Operational Implication | ||

| Primary Hazard | Financial/Experimental Failure | Biological/Radiological | |

| Natural Background | High (1.1% of all Carbon) | Negligible (Trace) | |

| Detection | NMR / Mass Spec | Scintillation Counting | |

| Kinetic Isotope Effect | Negligible (~1.04) | Measurable |

Part 2: Physical Handling & Storage Protocols

Storage Logic: The Hygroscopic Trap

Many

-

Hydrolysis: Degradation of the chemical structure.

-

Mass Error: Weighing water weight instead of isotope weight, leading to incorrect molar concentrations in flux models.

Protocol: The "Dry-Chain" Storage System

-

Primary: Store at -20°C in amber glass (UV protection).

-

Secondary: Vials must be sealed with Parafilm inside a desiccated jar containing active silica gel or Drierite.

-

Equilibration (Critical): Before opening a cold vial, it must sit at room temperature for 30 minutes . Opening a cold vial creates immediate condensation, introducing natural abundance water and atmospheric CO2 into the matrix.

Visualization: The "Clean Chain" Workflow

The following diagram illustrates the decision logic for handling incoming isotope shipments to prevent cross-contamination.

Figure 1: Decision logic for receiving and opening

Part 3: Operational Protocol – "Zero-Background" Weighing

Standard weighing papers are cellulose-based (Carbon-rich). Static electricity can cause labeled powder to cling to the balance, and subsequent cleaning can introduce natural abundance contaminants.

The Protocol:

-

Zone Prep: Wipe balance area with MeOH. Lay down a fresh sheet of aluminum foil (Carbon-free surface).

-

Tools: Use a dedicated stainless steel spatula or anti-static micro-spatula. Never use a spatula that has touched natural abundance glucose, even if washed.

-

Vessel: Use glass weighing boats or anti-static tared plastic. Avoid weighing paper.

-

Transfer:

-

Do not return excess material to the stock vial. This is the #1 source of stock contamination.

-

Dispose of excess as solid waste or create a secondary "working stock" vial.

-

-

Dissolution: Dissolve the solid immediately after weighing to minimize atmospheric exchange.

Part 4: Analytical Validation & Optimization

NMR: Overcoming the Relaxation Bottleneck

Quantitative

Field-Proven Insight:

Use a relaxation agent to shorten

-

Agent: Chromium(III) acetylacetonate [Cr(acac)

].[2][3][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Concentration: ~5 mg/mL (approx 0.025 M).

-

Warning: Cr(acac)

is paramagnetic; it will broaden lines if concentration is too high.[3] Do not use if high-resolution J-coupling analysis is required.

Mass Spectrometry: The MFA Workflow

In Metabolic Flux Analysis, the safety of the experiment relies on the "Quench." Metabolism is fast (seconds). If metabolism is not stopped instantly, the isotope distribution will shift during harvesting, invalidating the flux map.

Figure 2: 13C-MFA Workflow. The red node (Quench) is the critical control point for experimental integrity.

Part 5: Emergency Procedures (Asset Recovery)

Unlike radioactive spills, a

Scenario: 500mg of

-

Stop: Do not wipe. Wiping mixes the isotope with dust (natural abundance carbon).

-

Assess: Is the surface chemically clean?

-

Recovery (If clean): Use a dedicated, chemically cleaned razor blade to scrape the pile onto fresh foil.

-

Action: Label this "Recovered/Grade B." Use it for pilot studies or culture media optimization, but never for final quantitative flux modeling.

-

-

Disposal (If dirty): Wet wipe with water. No special radiological waste stream is required.[6] Dispose of as standard chemical waste based on the parent compound's toxicity.

References

-

National Institutes of Health (NIH). (2020). Development of quantitative 13C NMR characterization... Chromium acetylacetonate (Cr(acac)3) was chosen as the relax reagent.[5][2][3][4][7] PMC7356243. Retrieved from [Link]

-

University of Massachusetts. (2012). How to run quantitative 13C NMR faster (Cr(acac)3 protocols). Retrieved from [Link][5]

Sources

- 1. unols.org [unols.org]

- 2. researchgate.net [researchgate.net]

- 3. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 4. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. uwyo.edu [uwyo.edu]

- 7. Quantitative 1D C13 NMR Experiment Note – Georgia Tech NMR Center [sites.gatech.edu]

Methodological & Application

synthesis of (1-13C)decanoic acid for research use

Application Note: Precision Synthesis of [1-

Strategic Overview

Medium-chain fatty acids (MCFAs), such as decanoic acid (capric acid), are unique metabolic probes because they bypass the carnitine palmitoyltransferase (CPT-1) transport system, entering mitochondria directly for rapid

This guide details the synthesis of [1-

Key Advantages of this Protocol:

-

Atom Economy: Utilizes a "starvation" kinetic approach to maximize the incorporation of the limiting reagent (

CO -

Purity: Includes a specific acid-base extraction workup to eliminate Wurtz coupling byproducts (octadecane).

-

Scalability: Adaptable from milligram to multi-gram scales.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on the nucleophilic attack of nonylmagnesium bromide on the electrophilic carbon of

Reaction Scheme:

Figure 1: Retrosynthetic pathway for [1-

Materials & Safety

Reagents:

-

1-Bromononane (

, redistilled if yellow). -

Magnesium turnings (Grignard grade, crushed/activated).

-

CO

-

Tetrahydrofuran (THF), anhydrous (distilled over Na/Benzophenone).

-

Hydrochloric acid (2M).

Safety Critical:

-

Moisture Sensitivity: The Grignard reagent will decompose instantly upon contact with water. All glassware must be flame-dried under vacuum.

-

Pressure: Handling

CO

Detailed Experimental Protocol

Phase 1: Generation of Nonylmagnesium Bromide

-

Setup: Assemble a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the entire apparatus under vacuum and backfill with Argon or Nitrogen (

) three times. -

Activation: Add Mg turnings (1.2 eq) and a single crystal of Iodine (

) to the flask. Heat gently with a heat gun until iodine vaporizes to etch the Mg surface. -

Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of 1-bromononane (dissolved in THF) directly to the Mg.

-

Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, sonicate or add a drop of 1,2-dibromoethane.

-

-

Propagation: Once initiated, add the remaining 1-bromononane/THF solution dropwise via the addition funnel over 45 minutes. Maintain a gentle reflux.

-

Completion: After addition, reflux for 1 hour. The solution should be dark grey/brown. Cool to Room Temperature (RT).

Phase 2: Isotope Trapping (The Vacuum Transfer Method)

Note: To maximize

-

Freeze: Connect the reaction flask to a high-vacuum manifold. Freeze the Grignard solution using a liquid nitrogen (

) bath (-196 °C). -

Evacuate: Once frozen solid, open the flask to the vacuum line to remove the inert gas (

/Argon). Close the flask valve. -

Gas Transfer: Connect the

CO-

Open the

CO -

Open the reaction flask valve. The

CO

-

-

Reaction: Close the reaction flask. Remove the

bath and allow the mixture to warm to RT.

Phase 3: Workup & Purification (Acid-Base Extraction)

This step is crucial to remove unreacted bromide and the "Wurtz coupling" byproduct (octadecane, C18 alkane).

-

Quench: Cool the flask on ice. Slowly add 2M HCl until pH < 2. This hydrolyzes the magnesium salt (

) to the free acid ( -

Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (

mL). -

Base Wash (Purification Step):

-

Extract the combined ether layers with 1M NaOH (

mL). -

Logic: The product (Decanoic acid) moves to the aqueous layer as the sodium salt. Impurities (alkanes, unreacted bromide) stay in the ether layer.

-

Discard the ether layer.

-

-

Re-acidification: Acidify the aqueous NaOH layer with 6M HCl (pH 1). The product will precipitate as an oil/solid.

-

Final Extraction: Extract the acidified aqueous layer with fresh Ether (

mL). Dry over anhydrous -

Polishing: Recrystallize from cold pentane (-20 °C) if higher purity is required.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for high-purity synthesis.

Quality Control & Characterization

The synthesized product must be validated before use in biological assays.

Table 1: Expected Analytical Data

| Parameter | Expected Value | Notes |

| Physical State | White crystalline solid / Low melting solid | MP: 30–32 °C. |

| Mass Spectrometry | m/z 173.15 (M-H) | Shift of +1 Da vs. natural Decanoic Acid (172.15).[5] |

| Massive enhancement of the Carbonyl peak. | ||

| Coupled to | ||

| Isotopic Purity | > 99 atom % | Calculated via MS peak intensity ratio. |

Self-Validation Check:

If the

Application in Metabolic Flux Analysis

Protocol for Cell Culture Labeling:

-

Media Prep: Dissolve [1-

C]decanoic acid in BSA (Bovine Serum Albumin) to create a conjugate. Free fatty acids are toxic; BSA conjugation (molar ratio 4:1 FA:BSA) mimics physiological transport. -

Incubation: Treat cells (e.g., hepatocytes, cardiomyocytes) with 100-200

M tracer for 2-24 hours. -

Extraction: Quench metabolism with cold methanol/water. Extract metabolites.

-

Analysis: Use GC-MS or LC-MS/MS.

-

Target Metabolites: Look for M+1 labeling in Citrate (first turn of TCA) and Glutamate.

-

Interpretation: Label at C1 of decanoate becomes C1 of Acetyl-CoA. In the TCA cycle, this carbon is released as

CO

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard Carbonation protocols).

-

Sigma-Aldrich. (2025). Decanoic acid-1-13C Product Specification & MSDS. Merck KGaA.

-

Comte, B., et al. (2002). Perfused rat liver and [1-13C]decanoate: a study of medium-chain fatty acid oxidation and ketone body production. American Journal of Physiology-Endocrinology and Metabolism. (Primary application of this specific tracer).

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. (Guide to interpreting 13C data).

-

National Institute of Standards and Technology (NIST). (2025). Decanoic Acid Mass Spectrum. NIST Chemistry WebBook.

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Decanoic acid-1-13C 13C 99atom 84600-66-8 [sigmaaldrich.com]

quantification of (1-13C)decanoic acid enrichment by GC-MS

Application Note: Precision Quantification of (1-13C)Decanoic Acid Enrichment via GC-MS

Executive Summary

This guide details the methodology for quantifying (1-13C)decanoic acid (C10:0) enrichment in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard concentration analysis, isotopic enrichment quantification requires rigorous preservation of the labeled carbon position and mathematical correction for natural isotope abundance.[1]

This protocol utilizes Fatty Acid Methyl Ester (FAME) derivatization.[2] We specifically target the McLafferty rearrangement ion (m/z 74) , which retains the C1-carboxyl carbon, offering superior sensitivity over the molecular ion while maintaining structural specificity.

Scientific Principles & Experimental Logic

The Analyte & Labeling Strategy

Decanoic acid is a medium-chain fatty acid (MCFA) that bypasses the carnitine shuttle, entering mitochondria directly for

-

Challenge: During Electron Ionization (EI), fatty acids fragment extensively. If the C1 carbon is lost as neutral

or within a neutral fragment, the enrichment data is lost. -

Solution: We monitor specific ions where the C1 carbon is structurally locked. In FAMEs, the dominant fragmentation pathway (McLafferty rearrangement) retains the carbonyl carbon (C1), making it the ideal target for high-sensitivity quantification.

Fragmentation Mechanism (The "Why" behind the Ions)

The methyl ester of decanoic acid (

-

Molecular Ion (

): m/z 186. (Retains Label). -

McLafferty Ion (

): The-

Unlabeled Fragment:

-

1-13C Labeled Fragment:

-

Because the base peak (m/z 74) is often 10-50x more intense than the molecular ion, using the 74/75 ratio provides the highest signal-to-noise ratio for enrichment calculations.

Experimental Workflow

Materials

-

Internal Standard (Optional for absolute quant): Decanoic acid-d19 or Undecanoic acid (C11:0).

-

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (Sigma-Aldrich). -

Extraction Solvents: Chloroform, Methanol, Hexane (HPLC Grade).

-

GC Column: Agilent DB-5ms or equivalent (30m

0.25mm

Step-by-Step Protocol

Step 1: Lipid Extraction (Modified Folch Method)

-

Homogenize tissue/plasma (100

L) in 500 -

Add 2 mL Chloroform:Methanol (2:1 v/v) .

-

Vortex vigorously for 1 min.

-

Centrifuge at 3,000 x g for 5 min to separate phases.

-

Collect the lower organic phase (chloroform) into a glass tube.

-

Crucial: Perform a second extraction on the upper phase to recover MCFAs, which have partial water solubility. Combine organic phases.

-

Dry under Nitrogen gas at 40°C.

Step 2: Derivatization (FAME Synthesis)

-

Resuspend dried residue in 500

L 14% -

Incubate at 60°C for 10 minutes (capped tightly).

-

Note: MCFAs methylate rapidly; prolonged heating causes evaporative loss.

-

-

Cool to room temperature.

-

Add 500

L Hexane and 500 -

Vortex and centrifuge (1,000 x g, 2 min).

-

Transfer the upper Hexane layer (containing FAMEs) to a GC vial with a glass insert.

Step 3: GC-MS Acquisition

-

Inlet: 250°C, Splitless mode (or Split 1:10 for high concentrations).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 70°C (hold 1 min) — Traps volatile C10 FAME.

-

Ramp 1: 15°C/min to 200°C.

-

Ramp 2: 40°C/min to 300°C (hold 3 min) — Cleans column.

-

-

MS Source: 230°C, Electron Ionization (70 eV).

-

Acquisition Mode: SIM (Selected Ion Monitoring) .

SIM Table Setup:

| Analyte | Target Ion (Quant) | Qualifier Ion | Label Shift Target | Dwell Time |

|---|---|---|---|---|

| Decanoic Acid (Unlabeled) | m/z 74.0 | m/z 186.2 | N/A | 50 ms |

| (1-13C)Decanoic Acid | m/z 75.0 | m/z 187.2 | M+1 | 50 ms |

| Internal Standard (e.g., C11:0) | m/z 74.0 | m/z 200.2 | N/A | 50 ms |

Visualization of Workflow & Logic

Caption: Workflow for converting biological lipids into analyzable FAMEs, highlighting the critical preservation of the C1 label during fragmentation.

Data Analysis & Calculation

Raw SIM data provides peak areas for m/z 74 (

Natural Abundance Correction (NAC)

The measured ratio (

Formula for Mole Percent Excess (MPE):

Where:

-

: The intensity ratio (

-

: The theoretical or measured ratio of a commercial unlabeled standard.

-

Note: For the McLafferty fragment (

),

-

Data Reporting Table

Summarize your findings using this structure:

| Sample ID | m/z 74 Area | m/z 75 Area | Raw Ratio (75/74) | Corrected Ratio ( | Enrichment (MPE %) |

| Blank/Std | 1,000,000 | 33,000 | 0.033 | 0.000 | 0.0% |

| Subject 1 | 950,000 | 128,250 | 0.135 | 0.102 | 9.25% |

| Subject 2 | 920,000 | 460,000 | 0.500 | 0.467 | 31.8% |

References

-

NIST Mass Spectrometry Data Center. (2023). Decanoic acid, methyl ester Mass Spectrum.[2][5][6] National Institute of Standards and Technology.[5][7] [Link]

-

Wolf, C. & Wolfe, R.R. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. Metabolites, 6(4), 42. [Link]

-

Fernandez, C.A., et al. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. [Link]

-

Organic Chemistry Tutor. (2025). The McLafferty Rearrangement Mechanism.[3][4][8][9][10][Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Decanoic acid, methyl ester [webbook.nist.gov]

- 6. Decanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]

- 7. Decanoic acid, methyl ester [webbook.nist.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

Application Note: Robust Derivatization Protocols for the Mass Spectrometric Analysis of (1-¹³C)Decanoic Acid

Abstract

This document provides detailed methodologies for the chemical derivatization of (1-¹³C)decanoic acid, a stable isotope-labeled medium-chain fatty acid, for quantitative analysis by gas chromatography-mass spectrometry (GC-MS). The conversion of the polar carboxylic acid to a nonpolar, volatile ester or silyl ester is a critical prerequisite for successful GC-MS analysis.[1] This note outlines two field-proven protocols: acid-catalyzed methylation to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (TMS) ester. We will explore the causality behind procedural steps, present expected mass spectrometry data for the ¹³C-labeled analyte, and offer troubleshooting guidance to ensure robust and reproducible results for researchers in metabolic studies, drug development, and lipidomics.

Introduction and Core Principles

(1-¹³C)Decanoic acid is an invaluable tool in metabolic research, serving as a tracer to elucidate the pathways of fatty acid oxidation, absorption, and incorporation into complex lipids. Accurate quantification by mass spectrometry is paramount for these studies. However, the native form of decanoic acid presents analytical challenges for GC-MS due to its low volatility and high polarity, which lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[2]

Derivatization overcomes these limitations by chemically modifying the carboxylic acid functional group. The primary goals of this process are:

-

Increase Volatility: By replacing the active polar proton of the carboxyl group with a nonpolar moiety (e.g., methyl or trimethylsilyl group), hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[3]

-

Enhance Thermal Stability: The resulting esters are more resistant to degradation at the high temperatures used in the GC injector and column.[4]

-

Improve Chromatographic Performance: The less polar derivatives interact more favorably with common nonpolar GC stationary phases, resulting in sharper, more symmetrical peaks and improved separation from matrix components.[5]

-

Generate Characteristic Mass Spectra: The derivatives produce predictable and informative fragmentation patterns upon electron ionization (EI), facilitating confident identification and quantification.[6]

This guide provides protocols for two of the most reliable and widely used derivatization techniques for carboxylic acids: FAME formation and silylation.

Recommended Derivatization Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Formation via Boron Trifluoride-Methanol (BF₃-Methanol)

This acid-catalyzed esterification is a robust and widely adopted method for preparing methyl esters of fatty acids for GC analysis.[7][8] The BF₃ acts as a powerful Lewis acid catalyst to facilitate the esterification of the carboxylic acid with methanol.

Experimental Workflow: FAME Derivatization

Caption: Workflow for FAME derivatization of (1-¹³C)decanoic acid.

Step-by-Step Protocol:

-

Sample Preparation: Place 1-10 mg of the (1-¹³C)decanoic acid sample into a 5 mL reaction vial with a PTFE-lined cap. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen. Water can prevent the reaction from going to completion.

-

Reagent Addition: Add 2 mL of a 10-14% (w/v) solution of boron trifluoride in methanol (BF₃-Methanol). This reagent is commercially available and should be handled in a fume hood due to its toxicity.[9]

-

Reaction: Securely cap the vial and heat it at 80-100°C for 10-20 minutes.[8][10] The elevated temperature accelerates the esterification reaction.

-

Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of GC-grade hexane.

-

Phase Separation: Cap the vial and vortex vigorously for 1 minute to extract the nonpolar fatty acid methyl ester into the hexane layer.

-

Sample Collection: Allow the layers to separate (centrifugation can be used to expedite this). Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[9]

-

Analysis: The sample is now ready for injection into the GC-MS system.

Chemical Reaction:

Caption: Acid-catalyzed esterification of (1-¹³C)decanoic acid.

Protocol 2: Silylation using BSTFA + 1% TMCS

Silylation is a rapid and highly effective derivatization method that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst enhances the reactivity of the reagent, making it suitable for even sterically hindered compounds.[1][4]

Step-by-Step Protocol:

-

Sample Preparation: Place 1-10 mg of the thoroughly dried (1-¹³C)decanoic acid sample into a 2 mL GC vial. The absence of moisture is critical as silylating reagents are extremely sensitive to water.[4]

-

Solvent & Reagent Addition: If desired, dissolve the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile, or toluene). Add 200 µL of BSTFA containing 1% TMCS. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[4]

-

Reaction: Cap the vial tightly and heat at 60-75°C for 30 minutes.[11] For many simple carboxylic acids, the reaction is often complete within minutes even at room temperature, but heating ensures complete derivatization.

-

Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS without any workup. The by-products of the BSTFA reaction are volatile and typically do not interfere with the analysis.[1][12]

Mass Spectrometry Analysis and Data Interpretation

The primary advantage of using (1-¹³C)decanoic acid is the +1 Dalton mass shift observed in the molecular ion and any fragments containing the labeled carboxyl carbon. This allows for clear differentiation from the endogenous (unlabeled) decanoic acid.

Typical GC-MS Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| GC Column | 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms, HP-5ms) | A standard nonpolar column provides excellent separation for FAMEs and TMS esters. |

| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the derivatives.[13] |

| Carrier Gas | Helium, constant flow ~1 mL/min | Inert carrier gas standard for GC-MS. |

| Oven Program | Start at 100°C, ramp 10°C/min to 250°C, hold 5 min | A typical temperature program that effectively separates medium-chain fatty acid derivatives.[13] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[13] |

| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode provides significantly higher sensitivity by monitoring only specific ions of interest.[13] |

Expected Mass-to-Charge (m/z) Ratios:

The following table summarizes the key expected m/z values for the derivatives of unlabeled decanoic acid and its (1-¹³C)-labeled analogue. Monitoring these ions in SIM mode is the recommended approach for accurate quantification.

| Derivative | Analyte | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Notes on Fragmentation |

| Methyl Ester (FAME) | Unlabeled Decanoic Acid | 186 | 143, 87, 74 (base peak) | The m/z 74 fragment is the characteristic McLafferty rearrangement product of saturated FAMEs and is often the most abundant ion.[14][15] The m/z 87 and 143 ions correspond to cleavage along the alkyl chain.[6] |

| (1-¹³C)Decanoic Acid | 187 | 144 , 87, 75 (base peak) | The ¹³C label is retained in the molecular ion, the McLafferty fragment (m/z 75), and the fragment containing the carbonyl group (m/z 144). The m/z 87 fragment, which does not contain the carboxyl group, remains unchanged. | |

| TMS Ester | Unlabeled Decanoic Acid | 244 | 229, 171, 117, 73 | The M-15 peak (m/z 229) from the loss of a methyl group from the TMS moiety is characteristic.[16] The m/z 73 ion ([Si(CH₃)₃]⁺) is typically the base peak for TMS derivatives. |

| (1-¹³C)Decanoic Acid | 245 | 230 , 172 , 117, 73 | The ¹³C label is retained in the molecular ion and fragments containing the carboxyl group (m/z 230, 172). The m/z 73 and 117 fragments, originating from the TMS group and the alkyl chain respectively, are unlabeled. |

Note: The molecular weight of unlabeled decanoic acid is 172.26 g/mol .[17] The molecular weight of its methyl ester is 186.29 g/mol ,[18] and its TMS ester is 244.45 g/mol .[16]

Troubleshooting and Best Practices

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Peak | Incomplete reaction; presence of water; reagent degradation. | Ensure the sample is completely dry before adding reagents. Use fresh derivatization reagents and store them properly under inert gas and away from moisture.[5] Increase reaction time or temperature.[11] |

| Peak Tailing or Poor Peak Shape | Incomplete derivatization; active sites in the GC system (inlet liner, column). | Optimize the derivatization protocol (see above). Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |

| Extraneous Peaks in Chromatogram | Contaminated solvents or reagents; sample matrix interference; reagent by-products. | Always run a reagent blank to identify artifact peaks.[4] Use high-purity (GC-grade) solvents and reagents. If the matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization. |

| Incorrect Isotope Ratio | Co-elution with an interfering compound; natural isotope abundance of derivatizing agent. | Check for chromatographic interferences by running a matrix blank. Ensure baseline resolution of the analyte peak. The natural abundance of ¹³C in the derivatizing agent will contribute slightly to the M+1 ion of the unlabeled analyte; this should be corrected for in quantitative calculations. |

Conclusion

The successful analysis of (1-¹³C)decanoic acid by GC-MS is critically dependent on a robust and complete derivatization step. Both acid-catalyzed methylation using BF₃-Methanol and silylation with BSTFA are excellent, reliable methods for converting the polar fatty acid into a volatile derivative suitable for GC analysis. By understanding the principles behind these protocols, utilizing the expected mass spectral data for confirmation, and following good laboratory practices, researchers can achieve accurate and reproducible quantification of this important metabolic tracer.

References

-

Microbiology AUTH. (n.d.). Fatty acid composition analysis of lipids through Gas chromatography-GC. Retrieved from [Link]

-

AOCS. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved from [Link]

-

Sultana, T., et al. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 13(8), 6863-6873. Retrieved from [Link]

-

ResearchGate. (2013). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis?. Retrieved from [Link]

-

ResearchGate. (2018). What is best protocol to prepare a fatty acid methyl ester from a known (standard) fatty acid., e.g., palmitic acid (available in market)?. Retrieved from [Link]

-

Carreau, J. P., & Dubacq, J. P. (1978). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of Chromatography A, 151(3), 384-390. Retrieved from [Link]

-

University of Alaska Anchorage. (2007). Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. Retrieved from [Link]

-

Chromatography Today. (2018). The Use of Derivatising Reagents. Retrieved from [Link]

-

ResearchGate. (2012). Preparation of Fame by Microwave Irradiation Using Boron Trifluoride as a Catalyst. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Silylation – Knowledge and References. Retrieved from [Link]

-

Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]

-

adis international. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

-

ResearchGate. (n.d.). Silylation of hydroxyl and carboxyl groups with N‐methyl‐N‐(trimethylsilyl)trifluoroacetamide (MSTFA). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 9, 12-octadecadenoic acid, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8050, Methyl decanoate. Retrieved from [Link]

-

IntechOpen. (2012). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of decanoic acid. Retrieved from [Link]

-

NIST. (n.d.). WebBook, Decanoic acid, TMS derivative. Retrieved from [Link]

-

NIST. (n.d.). WebBook, Decanoic acid, methyl ester. Retrieved from [Link]

-

Restek. (n.d.). Methyl decanoate EZGC Method Translator. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2969, Decanoic acid. Retrieved from [Link]

-

Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. Retrieved from [Link]

-

Wiley-VCH. (n.d.). SpectraBase, Decanoic acid. Retrieved from [Link]

-

MDPI. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. adis-international.ro [adis-international.ro]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 9. repository.seafdec.org [repository.seafdec.org]

- 10. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ez.restek.com [ez.restek.com]

- 16. Decanoic acid, TMS derivative [webbook.nist.gov]

- 17. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]